molecular formula C20H17NO4S B4613135 1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene

1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene

Cat. No.: B4613135
M. Wt: 367.4 g/mol
InChI Key: GLALCWSHIXRCTG-UHFFFAOYSA-N
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Description

1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene is an organic compound characterized by its complex structure, which includes methoxy, nitrophenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a methoxybenzene derivative reacts with a nitrophenyl sulfanyl benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like column chromatography or recrystallization may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy and sulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes or as a ligand in binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the sulfanyl group may form disulfide bonds with thiol-containing biomolecules, affecting their function.

Comparison with Similar Compounds

  • 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
  • 1-Methoxy-4-(2-nitrovinyl)benzene
  • (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

Uniqueness: 1-Methoxy-2-({4-[(4-nitrophenyl)sulfanyl]benzyl}oxy)benzene is unique due to the presence of both methoxy and sulfanyl groups attached to the benzyl moiety, which can influence its reactivity and interaction with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

1-methoxy-2-[[4-(4-nitrophenyl)sulfanylphenyl]methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-24-19-4-2-3-5-20(19)25-14-15-6-10-17(11-7-15)26-18-12-8-16(9-13-18)21(22)23/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLALCWSHIXRCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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